molecular formula C11H10F3NO3 B14207635 Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- CAS No. 825628-65-7

Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)-

Cat. No.: B14207635
CAS No.: 825628-65-7
M. Wt: 261.20 g/mol
InChI Key: LIKDYNKJIFOVKF-MRVPVSSYSA-N
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Description

Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- is a synthetic organic compound with the molecular formula C11H10F3NO3. This compound is characterized by the presence of a butanoic acid backbone, a benzoylamino group, and three fluorine atoms attached to the fourth carbon atom. The (3R) designation indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The benzoylamino group is then introduced via an amide coupling reaction. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzoylamino group can form hydrogen bonds with target proteins, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with target proteins .

Properties

CAS No.

825628-65-7

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

(3R)-3-benzamido-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)8(6-9(16)17)15-10(18)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1

InChI Key

LIKDYNKJIFOVKF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(F)(F)F

Origin of Product

United States

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